molecular formula C13H15N3O B15067435 3-(Piperidin-1-yl)quinazolin-4(3H)-one CAS No. 89804-94-4

3-(Piperidin-1-yl)quinazolin-4(3H)-one

Katalognummer: B15067435
CAS-Nummer: 89804-94-4
Molekulargewicht: 229.28 g/mol
InChI-Schlüssel: ZTEHZCFAKPLXIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Piperidin-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazoline core structure with a piperidine ring attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)quinazolin-4(3H)-one typically involves the reaction of quinazolin-4(3H)-one with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed three-component reaction, which includes the quinazolin-4(3H)-one, piperidine, and an appropriate base in a suitable solvent . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Piperidin-1-yl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Piperidin-1-yl)quinazolin-4(3H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(Piperidin-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the piperidine ring.

    4-Aminoquinazoline: A derivative with an amino group at the 4-position.

    Quinazoline N-oxides: Oxidized derivatives of quinazoline.

Uniqueness

3-(Piperidin-1-yl)quinazolin-4(3H)-one is unique due to the presence of the piperidine ring, which can enhance its biological activity and improve its pharmacokinetic properties. The piperidine moiety can increase the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design .

Eigenschaften

CAS-Nummer

89804-94-4

Molekularformel

C13H15N3O

Molekulargewicht

229.28 g/mol

IUPAC-Name

3-piperidin-1-ylquinazolin-4-one

InChI

InChI=1S/C13H15N3O/c17-13-11-6-2-3-7-12(11)14-10-16(13)15-8-4-1-5-9-15/h2-3,6-7,10H,1,4-5,8-9H2

InChI-Schlüssel

ZTEHZCFAKPLXIR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)N2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.